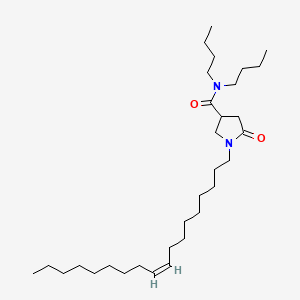

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 93893-27-7

Cat. No.: VC17315362

Molecular Formula: C31H58N2O2

Molecular Weight: 490.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93893-27-7 |

|---|---|

| Molecular Formula | C31H58N2O2 |

| Molecular Weight | 490.8 g/mol |

| IUPAC Name | N,N-dibutyl-1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C31H58N2O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-28-29(27-30(33)34)31(35)32(24-8-5-2)25-9-6-3/h15-16,29H,4-14,17-28H2,1-3H3/b16-15- |

| Standard InChI Key | RLCHJSBXBCJULN-NXVVXOECSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |

Introduction

Structural Features and Stereochemical Considerations

The compound’s structure comprises three key components:

-

Pyrrolidone Core: A five-membered lactam ring with a ketone group at the 5-position, contributing to its polarity and potential hydrogen-bonding capabilities.

-

(Z)-Octadec-9-enyl Chain: An 18-carbon unsaturated alkyl chain with a cis double bond at the 9th position. The Z-configuration introduces steric hindrance, influencing the molecule’s three-dimensional conformation and intermolecular interactions .

-

N,N-Dibutyl Carboxamide Group: A tertiary amide substituent at the 3-position of the pyrrolidone ring, enhancing lipophilicity and modulating solubility in nonpolar solvents.

The stereochemistry of the double bond is critical; the Z-configuration places bulky substituents on the same side, potentially affecting membrane permeability in biological systems .

Physicochemical Properties

The compound’s low water solubility (attributed to its long hydrocarbon chain) and high molecular weight suggest utility in lipid-based formulations or as a scaffold for drug delivery systems .

Comparative Analysis with Related Compounds

The target compound’s pyrrolidone core and dibutyl carboxamide distinguish it from simpler amides, potentially enhancing binding affinity in biological targets.

Challenges and Future Directions

-

Synthetic Optimization: Current methods likely suffer from low yields due to steric hindrance during alkylation. Transition-metal-catalyzed cross-couplings could improve efficiency.

-

Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7) and antimicrobial panels to validate hypothesized activities.

-

Structural Modifications: Explore replacing the dibutyl group with shorter or branched alkyl chains to tune solubility and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume